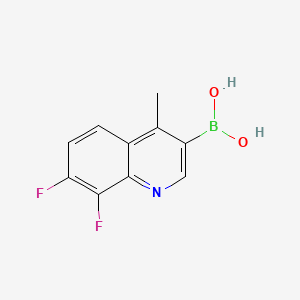
(7,8-Difluoro-4-methylquinolin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7,8-Difluoro-4-methylquinolin-3-yl)boronic acid is a boronic acid derivative that features a quinoline ring substituted with fluorine atoms at the 7th and 8th positions and a methyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-Difluoro-4-methylquinolin-3-yl)boronic acid typically involves the introduction of boronic acid functionality into a pre-formed quinoline ring system. One common method is the borylation of a quinoline precursor using a boron reagent under palladium-catalyzed conditions. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(7,8-Difluoro-4-methylquinolin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone using oxidizing agents such as hydrogen peroxide or sodium periodate.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), or ethanol.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Quinoline Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
(7,8-Difluoro-4-methylquinolin-3-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (7,8-Difluoro-4-methylquinolin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired product. The presence of fluorine atoms can enhance the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- (7-Fluoro-2-methylquinolin-8-yl)boronic acid
- (4-Methylquinolin-3-yl)boronic acid
- (7-Methylquinolin-3-yl)boronic acid
Uniqueness
(7,8-Difluoro-4-methylquinolin-3-yl)boronic acid is unique due to the presence of two fluorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and properties. The fluorine atoms can enhance the compound’s stability and its ability to participate in various chemical reactions, making it a valuable reagent in synthetic chemistry .
Properties
Molecular Formula |
C10H8BF2NO2 |
|---|---|
Molecular Weight |
222.99 g/mol |
IUPAC Name |
(7,8-difluoro-4-methylquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C10H8BF2NO2/c1-5-6-2-3-8(12)9(13)10(6)14-4-7(5)11(15)16/h2-4,15-16H,1H3 |
InChI Key |
NJHNRIBTWHIUCX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C2C(=C1C)C=CC(=C2F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















